
(R)-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a triphenylphosphonium group attached to a ®-(3-hydroxy-2-methylpropyl) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with ®-(3-hydroxy-2-methylpropyl) bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of ®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: ®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) are employed under mild conditions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the substituted triphenylphosphonium compound.
Applications De Recherche Scientifique
®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s passage through the mitochondrial membrane due to its lipophilic nature and positive charge. Once inside the mitochondria, the compound can interact with mitochondrial components, potentially affecting mitochondrial function and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
(S)-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide: The enantiomer of the compound , with similar properties but different stereochemistry.
Stearyl triphenylphosphonium: Used in the preparation of mitochondria-targeted liposomes.
Uniqueness: ®-(3-Hydroxy-2-methylpropyl)triphenylphosphonium bromide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its ability to selectively target mitochondria makes it particularly valuable in the development of targeted therapies for diseases involving mitochondrial dysfunction .
Propriétés
Formule moléculaire |
C22H24BrOP |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
[(2R)-3-hydroxy-2-methylpropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1/t19-;/m1./s1 |
Clé InChI |
KLRCNKUKJUSLOA-FSRHSHDFSA-M |
SMILES isomérique |
C[C@H](CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canonique |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
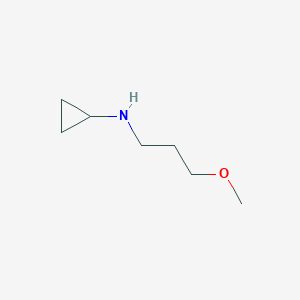
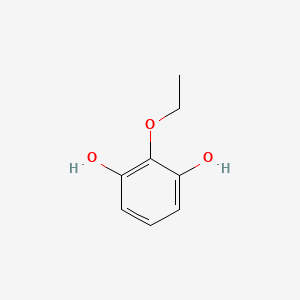

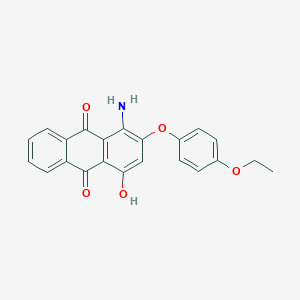
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
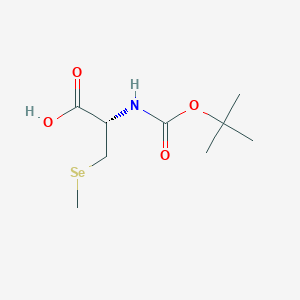
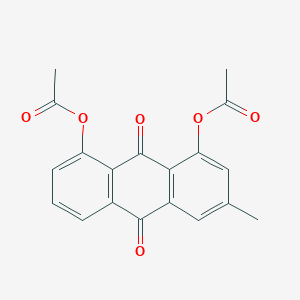
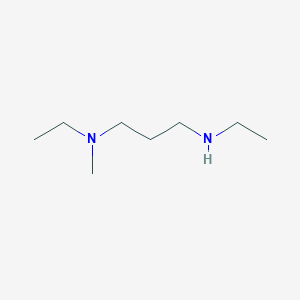
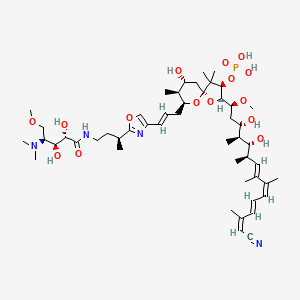
![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
